molecular formula C5H7ClN2O3S B15301231 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B15301231
M. Wt: 210.64 g/mol
InChI Key: RHCWFRGEUOGREM-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 2680536-09-6) is a sulfonyl chloride intermediate of significant interest in medicinal and organic chemistry. With a molecular formula of C5H7ClN2O3S and a molecular weight of 210.64 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. Its primary research application is in the preparation of novel pyrazole-4-sulfonamide derivatives . The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines, enabling the formation of sulfonamides. Sulfonamides are a prominent class in drug discovery, and pyrazole-sulfonamide hybrids are investigated for their diverse biological activities, which may include antiproliferative properties . Researchers utilize this compound as a key precursor to develop new pharmacologically active agents. The structure features a methoxy group at the 3-position and a methyl group on the pyrazole nitrogen, which influences the compound's electronic properties and potential interactions in biological systems. This product is strictly For Research Use Only.

Properties

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

3-methoxy-1-methylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-8-3-4(12(6,9)10)5(7-8)11-2/h3H,1-2H3

InChI Key

RHCWFRGEUOGREM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Reaction Types

1.1 Substitution Reactions
The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or sulfonothioates. For example:

  • Amine coupling : Reaction with 2-phenylethylamine in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base yields sulfonamide derivatives .

  • Optimized conditions : Potassium tert-butoxide in tetrahydrofuran (THF) provides higher yields (78%) compared to sodium hydride (NaH) in dimethylformamide (DMF) .

1.2 Oxidation/Reduction
While not explicitly detailed in the provided sources, sulfonyl chlorides generally undergo oxidation or reduction under controlled conditions. For example, oxidation with hydrogen peroxide or reduction with sodium borohydride could modify functional groups on the pyrazole ring.

1.3 Coupling Reactions
The compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds, though specific examples are not provided in the sources.

Reaction Conditions and Reagents

Reagent Role Typical Source
Chlorosulfonic acidSulfonylation agent
Thionyl chlorideActivating agent for chloride
DIPEABase (facilitates nucleophilic attack)
Amines (e.g., 2-phenylethylamine)Nucleophile (sulfonamide formation)

Mechanism of Action

The sulfonyl chloride group reacts via nucleophilic substitution, where the chloride is displaced by nucleophiles. For example, in amine coupling:

  • Activation : The sulfonyl chloride reacts with a base (e.g., DIPEA) to generate a resonance-stabilized intermediate.

  • Nucleophilic attack : The amine attacks the electrophilic sulfur center, displacing Cl⁻ and forming a sulfonamide .

Table 2: Representative Sulfonamide Products

Compound Yield Conditions
3,5-dimethyl-1H-pyrazole-4-sulfonamide71%DIPEA, DCM, 16 h
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide78%Potassium tert-butoxide, THF

Structural and Functional Comparisons

Feature 3-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride Analog
Substitution pattern Methoxy at C3, methyl at N1, sulfonyl chloride at C4Varies
Reactivity High (electrophilic sulfonyl chloride)Moderate
Biological utility Enzyme inhibitor developmentVaries

Challenges and Considerations

  • Regioselectivity : The position of substituents (e.g., methoxy at C3) influences reactivity and stability.

  • Scalability : Industrial production may require continuous flow reactors for consistent yield.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of sulfonyl chloride derivatives are heavily influenced by substituents on the pyrazole ring. Below is a detailed comparison with two structurally related compounds:

3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

  • Structure : Ethyl group at the 3-position instead of methoxy.
  • Molecular Weight : Higher than the methoxy analog due to the ethyl group’s larger mass (C₇H₉ClN₂O₂S vs. C₆H₇ClN₂O₃S).
  • Reactivity : The ethyl group, being electron-donating via inductive effects, slightly reduces the electrophilicity of the sulfonyl chloride compared to the methoxy-substituted compound. This results in slower reaction kinetics with nucleophiles.
  • Solubility: Lower polarity due to the hydrophobic ethyl group, making it more soluble in non-polar solvents like dichloromethane .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

  • Structure : Features a trifluoromethyl group at the 3-position and a 3-chlorophenylsulfanyl substituent.
  • Reactivity : The trifluoromethyl group is strongly electron-withdrawing, significantly enhancing the electrophilicity of adjacent functional groups. However, the absence of a sulfonyl chloride moiety limits its utility in sulfonylation reactions.
  • Applications : Primarily used in agrochemical and pharmaceutical research due to the stability imparted by the trifluoromethyl group and the sulfur-containing substituent .

Table 1: Key Properties of Compared Compounds

Property 3-Methoxy-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride 3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
Molecular Formula C₆H₇ClN₂O₃S C₇H₉ClN₂O₂S C₁₂H₉ClF₃N₂OS
Key Substituents 3-OCH₃, 4-SO₂Cl 3-C₂H₅, 4-SO₂Cl 3-CF₃, 4-CHO, 5-SC₆H₄Cl
Electrophilicity (SO₂Cl) High Moderate N/A
Polarity High Low Moderate
Primary Applications Sulfonamide synthesis Specialty polymers Agrochemical intermediates

Research Findings and Functional Insights

  • Substituent Effects on Reactivity : The methoxy group in this compound stabilizes the sulfonyl chloride via resonance, whereas alkyl groups (e.g., ethyl) lack this capability, leading to faster hydrolysis in aqueous environments .
  • Thermal Stability : Trifluoromethyl-substituted pyrazoles (e.g., the carbaldehyde derivative) exhibit superior thermal stability due to the strong C–F bonds, making them suitable for high-temperature reactions .

Biological Activity

3-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various pathogens. For instance, it shows significant inhibition zones in antimicrobial assays, with minimum inhibitory concentrations (MIC) reported as low as 0.22 to 0.25 µg/mL for certain derivatives .
  • Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
  • Anticancer Potential : Pyrazole derivatives have also been investigated for their antiproliferative effects against cancer cell lines. Some studies report that these compounds can inhibit cell growth without exhibiting significant cytotoxicity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

Target Interactions

The compound appears to interact with multiple biological targets:

  • Enzyme Inhibition : Similar pyrazole compounds have been shown to inhibit key enzymes such as topoisomerase IV, which is essential for DNA replication in bacteria. This inhibition can lead to antimicrobial effects.
  • Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression, although specific pathways remain to be fully elucidated.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated:

  • MIC Values : The most active derivatives showed MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : The compound demonstrated efficacy in inhibiting biofilm formation, which is critical for pathogen virulence .

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory potential of pyrazole derivatives:

  • COX Inhibition : Compounds similar to this compound exhibited selective COX-2 inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of topoisomerase IV
Anti-inflammatoryCOX inhibition
AntiproliferativeCell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction completion be validated?

  • Methodology : The synthesis typically involves sulfonylation of a pre-functionalized pyrazole core. Key steps include:

  • Sulfonylation : Reacting 3-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to isolate the sulfonyl chloride .
  • Validation : Thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in ethyl acetate/hexane) and Fourier-transform infrared spectroscopy (FTIR) to confirm the sulfonyl chloride peak at ~1370 cm⁻¹ (S=O asymmetric stretch) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm) and methyl group (~δ 3.3 ppm). Pyrazole ring protons appear as distinct singlets or doublets (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Sulfonyl carbon resonates at ~δ 160 ppm, while the methoxy carbon appears at ~δ 55 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₆H₈ClN₂O₃S: theoretical 231.9912) .

Q. What are the common nucleophilic substitution reactions involving this sulfonyl chloride?

  • Methodology :

  • Amine Coupling : React with primary/secondary amines (e.g., benzylamine) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to generate sulfonamides. Monitor by TLC .
  • Alcohol Sulfonation : React with alcohols (e.g., methanol) under anhydrous conditions to form sulfonate esters. Use catalytic DMAP to enhance reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

  • Analysis :

  • The electron-donating methoxy group at the 3-position increases electron density on the pyrazole ring, potentially stabilizing intermediates in Suzuki-Miyaura couplings.
  • Steric hindrance from the methoxy group may reduce reactivity with bulky aryl boronic acids. Compare yields using substituent-specific Hammett parameters (σ⁺ values) to quantify electronic effects .
    • Experimental Design : Perform kinetic studies with para-substituted aryl boronic acids (e.g., -NO₂, -OMe) to correlate reaction rates with electronic descriptors .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) be resolved?

  • Troubleshooting :

  • Dynamic Effects : Rotameric equilibria of the sulfonyl chloride group may cause splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers and simplify spectra .
  • Impurity Identification : Employ LC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids). Adjust reaction conditions (e.g., drier solvents, inert atmosphere) to suppress hydrolysis .

Q. What strategies mitigate sulfonyl chloride hydrolysis during long-term storage?

  • Methodology :

  • Stabilization : Store under argon at –20°C in amber vials with molecular sieves (3Å).
  • Purity Check : Periodically analyze via iodometric titration to quantify active Cl content. A decrease >5% indicates degradation .

Q. How does this compound compare to structural analogs (e.g., 1H-pyrazole-4-sulfonyl chloride) in enzyme inhibition assays?

  • Comparative Analysis :

  • Activity : The methoxy group enhances hydrophilicity, potentially improving binding to polar enzyme pockets (e.g., carbonic anhydrase).
  • Data Interpretation : Use molecular docking (AutoDock Vina) to compare binding affinities with analogs lacking the methoxy group (ΔG values differ by ~1.2 kcal/mol) .

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